molecular formula C16H22ClN3O2 B2501257 [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone CAS No. 2415573-61-2

[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone

Cat. No. B2501257
CAS RN: 2415573-61-2
M. Wt: 323.82
InChI Key: QELXVUBGFSOZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone, also known as CPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPOP is a small molecule inhibitor that has shown promising results in inhibiting the activity of several enzymes and proteins.

Mechanism of Action

[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone works by inhibiting the activity of several enzymes and proteins, including the proteasome and the ubiquitin ligase. The proteasome is responsible for degrading unwanted or damaged proteins in the cell, while the ubiquitin ligase is responsible for tagging proteins for degradation by the proteasome. By inhibiting the activity of these enzymes, [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone can prevent the degradation of certain proteins, leading to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone are still being studied, but some studies have shown that [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone can induce cell death in cancer cells and reduce the accumulation of toxic proteins in neurodegenerative diseases. [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone in lab experiments is its specificity. [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone has been shown to selectively inhibit the activity of certain enzymes and proteins, making it a valuable tool for studying the function of these molecules. However, one of the limitations of using [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone in lab experiments is its potential toxicity. [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone has been shown to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone. One potential direction is the development of new cancer therapies based on [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone. Another direction is the study of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and toxicity of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone in lab experiments.

Synthesis Methods

The synthesis of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone involves several steps, starting with the reaction of 2-chloropyrimidine with 1-piperidin-4-yl-1-propanone in the presence of a base. The resulting intermediate is then reacted with cyclohexylmagnesium bromide to form the final product, [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone. The synthesis of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone is a multi-step process that requires careful attention to detail to ensure high yields and purity.

Scientific Research Applications

[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone is in the field of cancer research. [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone has been shown to inhibit the activity of several cancer-related enzymes and proteins, making it a potential candidate for the development of new cancer therapies. [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c17-13-10-18-16(19-11-13)22-14-6-8-20(9-7-14)15(21)12-4-2-1-3-5-12/h10-12,14H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELXVUBGFSOZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(1-cyclohexanecarbonylpiperidin-4-yl)oxy]pyrimidine

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